![molecular formula C27H27N3O3S2 B2877763 Methyl 4-[2,5-dimethyl-3-[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate CAS No. 670268-35-6](/img/structure/B2877763.png)
Methyl 4-[2,5-dimethyl-3-[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate
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Overview
Description
The compound is an organic molecule with several functional groups. It contains a pyrrole ring, a benzothiolo ring, and a benzoate ester group. The presence of these functional groups suggests that the compound may have interesting chemical properties and could potentially be used in a variety of applications, such as in the synthesis of pharmaceuticals or as a building block in materials science .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the benzoate ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The pyrrole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined using standard laboratory techniques. These properties would be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis of Heterocyclic Systems
Research into the synthesis of heterocyclic systems using related compounds demonstrates significant methodological advancements in organic chemistry. For instance, the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the preparation of various pyrimidinone derivatives showcases the versatility of these compounds in synthesizing fused heterocyclic systems (R. Toplak et al., 1999). Similarly, the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential highlight the application of these compounds in discovering new bioactive molecules (P. P. Deohate et al., 2020).
Electropolymerization and Electrochemical Applications
The development of self-assembled monolayers of aromatic pyrrole derivatives for improving the properties of (co)polymerized poly(pyrrole) layers illustrates the intersection of organic synthesis with materials science. Such research indicates the potential for creating advanced materials with tailored electrochemical properties (Sebastian Schneider et al., 2017).
Biological Activity Evaluation
The pharmacological screening of novel isatin derivatives, including their evaluation for antibacterial, antifungal, and antiviral activities, exemplifies the ongoing search for new therapeutic agents. These studies are crucial for identifying compounds with potential applications in treating various diseases (P. Selvam et al., 2004).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with the compound would depend on its physical and chemical properties. For example, if the compound is volatile, it might pose an inhalation risk. If it is reactive, it could be a fire or explosion hazard. Information about the compound’s toxicity could be obtained through testing on cells or organisms .
Future Directions
properties
IUPAC Name |
methyl 4-[2,5-dimethyl-3-[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S2/c1-15-13-21(16(2)30(15)19-11-9-18(10-12-19)27(32)33-4)22(31)14-34-25-24-20-7-5-6-8-23(20)35-26(24)29-17(3)28-25/h9-13H,5-8,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDROXSFMUXGRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C(=O)CSC3=NC(=NC4=C3C5=C(S4)CCCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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